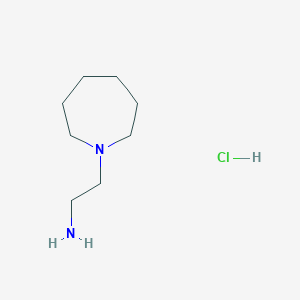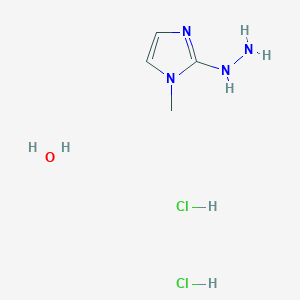
(4-Chlorophenyl)boronic acid hydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Chlorophenyl)boronic acid hydrate is a boronic acid derivative with the molecular formula C6H6BClO2·H2O. It is a white to off-white crystalline powder that is soluble in water and polar organic solvents. This compound is widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are essential for forming carbon-carbon bonds in the synthesis of various organic molecules .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of (4-Chlorophenyl)boronic acid hydrate typically involves the following methods:
Catalytic Borylation: This method involves the direct borylation of aryl halides using a palladium catalyst and a boron source such as bis(pinacolato)diboron.
Organolithium Reagents: Another common method involves the reaction of 4-chlorophenyllithium with trimethyl borate, followed by hydrolysis to yield this compound.
Grignard Reagents: The reaction of 4-chlorophenylmagnesium bromide with trimethyl borate, followed by hydrolysis, also produces this compound.
Industrial Production Methods
Industrial production of this compound often employs large-scale catalytic borylation due to its efficiency and scalability. The use of continuous flow reactors and advanced catalytic systems ensures high yield and purity of the product .
Análisis De Reacciones Químicas
Types of Reactions
(4-Chlorophenyl)boronic acid hydrate undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This is the most common reaction, where the compound reacts with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl compounds.
Oxidative Heck Reaction: In this reaction, this compound undergoes oxidative addition to form C-C bonds with alkenes.
Cyclopalladation: This reaction involves the formation of palladium complexes with this compound, which can be used in further synthetic transformations.
Common Reagents and Conditions
Palladium Catalysts: Palladium(II) acetate, tetrakis(triphenylphosphine)palladium(0), and other palladium complexes are commonly used.
Solvents: Tetrahydrofuran (THF), dimethylformamide (DMF), and toluene are commonly used solvents.
Major Products
The major products formed from these reactions include biaryl compounds, substituted alkenes, and various palladium complexes .
Aplicaciones Científicas De Investigación
(4-Chlorophenyl)boronic acid hydrate has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of (4-Chlorophenyl)boronic acid hydrate involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is exploited in Suzuki-Miyaura coupling reactions, where the compound undergoes transmetalation with palladium to form a palladium-boron complex. This complex then undergoes reductive elimination to form the desired C-C bond . The molecular targets and pathways involved include palladium catalysts and various organic substrates .
Comparación Con Compuestos Similares
(4-Chlorophenyl)boronic acid hydrate is unique due to its specific reactivity and solubility properties. Similar compounds include:
Phenylboronic Acid: Lacks the chloro substituent, resulting in different reactivity and solubility.
4-Bromophenylboronic Acid: Contains a bromine substituent instead of chlorine, leading to different reactivity in cross-coupling reactions.
4-Methoxyphenylboronic Acid: Contains a methoxy group, which affects its electronic properties and reactivity.
Propiedades
IUPAC Name |
(4-chlorophenyl)boronic acid;hydrate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BClO2.H2O/c8-6-3-1-5(2-4-6)7(9)10;/h1-4,9-10H;1H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSCZUHJLUJPAKR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)Cl)(O)O.O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8BClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-methyl-3H-imidazo[4,5-b]pyridine-6-carboxylic acid hydrochloride dihydrate](/img/structure/B7971300.png)
![1,5,6,7,8,9-hexahydropyrimido[4,5-d]azepin-4-one;dihydrochloride](/img/structure/B7971307.png)

![(1S,5S)-3-Benzyl-3,6-diazabicyclo[3.2.2]nonane dihydrochloride hydrate](/img/structure/B7971323.png)
![[3-(Aminomethyl)-5-(trifluoromethyl)phenyl]boronic acid hydrochloride](/img/structure/B7971334.png)



![Imidazo[1,2-a]pyridine-2-carboxylic acid hydrochloride hydrate](/img/structure/B7971358.png)


![[3-(1-Hydroxycyclohexyl)-3-oxopropyl]-dimethylazanium;chloride](/img/structure/B7971367.png)
